molecular formula C16H20F3NO4 B2354113 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2320953-47-5

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2354113
CAS No.: 2320953-47-5
M. Wt: 347.334
InChI Key: FWNYQQLHQVTPPM-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyethoxy group, and a trifluoromethoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized by reacting cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.

    Benzamide Formation: The trifluoromethoxy-substituted benzamide can be synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Coupling Reaction: The final step involves coupling the cyclopentyl intermediate with the benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-hydroxyethoxy)cyclohexyl)methyl)-4-(trifluoromethoxy)benzamide
  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(methoxy)benzamide
  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethyl)benzamide

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-5-3-12(4-6-13)14(22)20-11-15(23-10-9-21)7-1-2-8-15/h3-6,21H,1-2,7-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNYQQLHQVTPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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